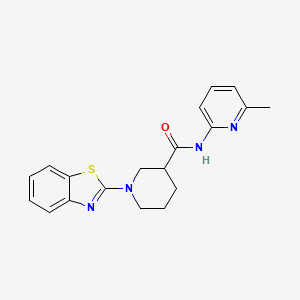![molecular formula C19H21N5O2 B7551682 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide](/img/structure/B7551682.png)
3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide, also known as ETP-46321, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to a class of compounds known as tetrazole-containing amides, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide is not fully understood, but it is thought to act by modulating the activity of certain enzymes and proteins involved in inflammation and cell growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins, and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cell growth and metabolism.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of oxidative stress, and the modulation of cell signaling pathways. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide is its versatility, as it has been shown to possess a range of biological activities that make it a promising candidate for the development of new therapeutics. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide, including further studies on its mechanisms of action and its potential as a therapeutic agent in a variety of diseases. It may also be possible to modify the structure of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide to improve its efficacy and reduce its side effects. Additionally, future research may focus on developing new synthetic methods for the production of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide and other tetrazole-containing amides.
Synthesemethoden
The synthesis of 3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide involves several steps, starting with the reaction of 4-methyl-3-nitrophenylacetic acid with thionyl chloride to form 4-methyl-3-chlorophenylacetyl chloride. This is then reacted with 4-ethoxyaniline and sodium azide to form the tetrazole ring, followed by reaction with 4-methyl-3-aminophenylboronic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide has been studied for its potential as a therapeutic agent in a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties, as well as the ability to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenyl)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-3-26-17-9-5-15(6-10-17)7-11-19(25)21-16-8-4-14(2)18(12-16)24-13-20-22-23-24/h4-6,8-10,12-13H,3,7,11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJBAYQDHKYMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)C)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-fluorophenyl)-3H-benzimidazol-5-yl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7551599.png)

![N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-(pyridin-3-ylmethylsulfanyl)acetamide](/img/structure/B7551611.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-(4-methoxyphenyl)pyrazole-3-carboxamide](/img/structure/B7551616.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(pyrazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7551624.png)

![[1-(3,4-Dichlorobenzoyl)piperidin-3-yl]-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7551629.png)
![N-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7551637.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]quinoline-4-carboxamide](/img/structure/B7551652.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-[2-[(2-fluorophenyl)methyl]-3H-benzimidazol-5-yl]acetamide](/img/structure/B7551660.png)
![4-Methyl-5-[4-(morpholin-4-ylmethyl)piperidine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B7551684.png)
![2-(2-amino-2-oxoethyl)sulfanyl-N-[1-(2-morpholin-4-ylethyl)indol-5-yl]benzamide](/img/structure/B7551694.png)
![N-[[4-(4-ethoxyphenyl)oxan-4-yl]methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7551702.png)
![6-(furan-2-yl)-3-methyl-N-[3-[(2-propan-2-ylimidazol-1-yl)methyl]phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7551709.png)